molecular formula C27H45F9O2 B15164685 23-(Perfluorobutyl)tricosanoic acid CAS No. 204316-37-0

23-(Perfluorobutyl)tricosanoic acid

Cat. No.: B15164685
CAS No.: 204316-37-0
M. Wt: 572.6 g/mol
InChI Key: JHEWQUKQTZEXAQ-UHFFFAOYSA-N
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Description

23-(Perfluorobutyl)tricosanoic acid is a poly- and perfluoroalkyl substance (PFAS) identified as a transformation product (TP) in wastewater treatment plants (WWTPs) . Structurally, it consists of a 23-carbon aliphatic chain (tricosanoic acid) with a perfluorobutyl (-C₄F₉) substituent. This compound belongs to the broader PFAS family, which includes chemicals characterized by strong carbon-fluorine bonds, conferring high thermal and chemical stability .

Properties

CAS No.

204316-37-0

Molecular Formula

C27H45F9O2

Molecular Weight

572.6 g/mol

IUPAC Name

24,24,25,25,26,26,27,27,27-nonafluoroheptacosanoic acid

InChI

InChI=1S/C27H45F9O2/c28-24(29,25(30,31)26(32,33)27(34,35)36)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(37)38/h1-22H2,(H,37,38)

InChI Key

JHEWQUKQTZEXAQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 23-(Perfluorobutyl)tricosanoic acid typically involves the introduction of a perfluorobutyl group to a tricosanoic acid backbone. One common method includes the reaction of tricosanoic acid with perfluorobutyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

23-(Perfluorobutyl)tricosanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: The perfluorobutyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Scientific Research Applications

23-(Perfluorobutyl)tricosanoic acid has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of PFAS in various chemical reactions and environmental conditions.

    Biology: Researchers investigate its interactions with biological systems to understand its bioaccumulation and potential toxic effects.

    Medicine: Studies focus on its potential use in drug delivery systems due to its unique chemical properties.

    Industry: It is utilized in the production of specialized surf

Comparison with Similar Compounds

Comparison with Other PFAS

23-(Perfluorobutyl)tricosanoic acid shares key features with legacy and emerging PFAS but differs in chain length and functional groups:

Compound Structure Chain Length Key Properties Reference
23-(Perfluorobutyl)tricosanoic acid C₂₃H₄₄O₂ with -C₄F₉ substituent 23 carbons High persistence; detected in WWTPs as a TP; environmental concern
Perfluorobutanoic acid (PFBA) C₃F₇COOH 4 carbons Short-chain PFAS; lower bioaccumulation potential but widespread environmental presence
Perfluorooctanoic acid (PFOA) C₇F₁₅COOH 8 carbons Legacy PFAS; regulated due to toxicity and persistence; linked to health risks
Perfluorobutane sulfonate (PFBS) C₄F₉SO₃H 4 carbons Shorter half-life than PFOS; used as a replacement but still environmentally mobile

Key Differences :

  • Chain Length: The 23-carbon backbone of 23-(Perfluorobutyl)tricosanoic acid distinguishes it from short-chain PFAS (e.g., PFBA, PFBS) and mid-chain compounds like PFOA. Longer chains may enhance bioaccumulation in lipid-rich tissues.

Comparison with Non-Fluorinated Tricosanoic Acid Derivatives

Natural tricosanoic acid (C23:0), a saturated fatty acid, is biologically active but structurally distinct from its fluorinated analog:

Compound Structure Biological/Environmental Role Reference
Tricosanoic acid (C23:0) CH₃(CH₂)₂₁COOH - Associated with cognitive function in older adults .
- Modulates lamb meat quality via SFA reduction .
23-(Perfluorobutyl)tricosanoic acid C₂₃H₄₄O₂ + -C₄F₉ - Synthetic; environmental pollutant with unknown metabolic pathways.
- Likely resistant to β-oxidation due to fluorine.

Key Differences :

  • Bioactivity : Natural C23:0 correlates with cognitive health and livestock quality, whereas the fluorinated derivative’s biological effects remain unstudied but are presumed toxic due to PFAS-like behavior.
  • Environmental Fate : Natural C23:0 is metabolized in biological systems, while the perfluorinated version resists degradation, leading to long-term environmental retention .

Comparison with Structurally Modified Tricosanoic Acid Analogs

Substitution on the tricosanoic acid chain alters functionality:

Compound Substituent Applications/Properties Reference
23-(4-Hydroxyphenyl)tricosanoic acid -C₆H₄OH - Intermediate in polyketide synthesis; microbial origin.
- Biodegradable due to phenolic group.
23-(Perfluorobutyl)tricosanoic acid -C₄F₉ - Environmental contaminant; persistence driven by C-F bonds.

Key Differences :

  • Degradability: The phenolic analog is susceptible to enzymatic and environmental breakdown, whereas the perfluorinated compound’s stability complicates remediation .
  • Synthesis: 23-(4-Hydroxyphenyl)tricosanoic acid is biosynthesized by polyketide synthases in bacteria, contrasting with the industrial origin of its fluorinated counterpart .

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